molecular formula C18H15N3O6S B5240339 Ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate

Cat. No.: B5240339
M. Wt: 401.4 g/mol
InChI Key: ZDIFUEWUCYNNGX-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a furan ring, and a nitrophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene to form the intermediate 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Amino derivatives are common products.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrophenyl group may play a role in electron transfer processes, while the thiazole and furan rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a furan ring, and a nitrophenyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c1-3-26-17(23)15-10(2)19-18(28-15)20-16(22)14-9-8-13(27-14)11-6-4-5-7-12(11)21(24)25/h4-9H,3H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIFUEWUCYNNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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